(3S,4R)-4-(cycloheptylamino)oxolan-3-ol
Overview
Description
(3S,4R)-4-(cycloheptylamino)oxolan-3-ol, also known as (3S,4R)-4-amino-3-cycloheptanol, is a cyclic secondary alcohol that has been studied extensively in recent years due to its potential applications in various scientific research fields. This compound is a chiral compound, meaning that it has two enantiomers, which can be used to study the effects of chirality on certain biochemical and physiological processes. Additionally, this compound has been found to have interesting biochemical and physiological effects, and it has also been used in laboratory experiments to study the effects of various compounds on cells and organisms.
Scientific Research Applications
Synthesis and Chemical Properties
Intramolecular Cyclization : A study by Murai, Ono, and Masamune (1976) explored the intramolecular cyclization of 3,4-epoxy-alcohols, which are chemically related to (3S,4R)-4-(cycloheptylamino)oxolan-3-ol. They found that certain epoxy alcohols, when treated with a base, yielded oxetans as main products, demonstrating the potential for creating cyclic compounds in synthetic chemistry (Murai, Ono, & Masamune, 1976).
Synthesis of Conformationally Restricted Chiral Compounds : Papaioannou et al. (1991) synthesized the epimeric (2S, 3S)- and (2R,3S)-3-amino-2-(carboxymethyl) oxolanes from (S)-N-tritylhomoserine lactone. This process, involving the creation of chiral oxolanes, can be relevant for designing new molecules with specific stereochemical configurations, useful in medicinal chemistry (Papaioannou et al., 1991).
Synthesis of Oxetan-3-ol : Xu Tianxiang and colleagues (2016) reported methods for the synthesis of oxetan-3-ol from epoxy chloropropane, demonstrating a process that could be applied to related compounds like (3S,4R)-4-(cycloheptylamino)oxolan-3-ol. Their research highlights the importance of efficient synthesis methods in developing new pharmaceuticals or industrial chemicals (Xu Tianxiang et al., 2016).
Biological Activities and Applications
Antimycobacterial Activity : Cantrell et al. (1996) investigated triterpenes from Borrichia frutescens, including compounds structurally related to (3S,4R)-4-(cycloheptylamino)oxolan-3-ol, for antimycobacterial activity. They found significant inhibitory effects against Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections (Cantrell et al., 1996).
Anticancer Properties : Studies on structurally related compounds, such as those by Liu et al. (2014), have shown potential anticancer activity. These investigations can guide future research into (3S,4R)-4-(cycloheptylamino)oxolan-3-ol derivatives for potential therapeutic uses in oncology (Liu et al., 2014).
Synthesis of Bioactive Molecules : The synthesis of various bioactive molecules, such as conformationally restricted GABA analogues and complex cyclodepsipeptides, often involves compounds like (3S,4R)-4-(cycloheptylamino)oxolan-3-ol. This indicates its potential role in the synthesis of bioactive compounds with applications in pharmaceuticals and medicinal chemistry (Pelay-Gimeno et al., 2016; Papaioannou et al., 1991).
properties
IUPAC Name |
(3S,4R)-4-(cycloheptylamino)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11-8-14-7-10(11)12-9-5-3-1-2-4-6-9/h9-13H,1-8H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGGYQARPRYTEU-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2COCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)N[C@@H]2COC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(cycloheptylamino)oxolan-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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